molecular formula C22H18O2 B12900306 3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran CAS No. 62378-41-0

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran

Cat. No.: B12900306
CAS No.: 62378-41-0
M. Wt: 314.4 g/mol
InChI Key: WMYQJHWSTMQTLZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzofuran core substituted with a 2-methoxyphenyl group and a 4-methylphenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzofuran ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced benzofuran derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1-benzofuran
  • 3-(2-Hydroxyphenyl)-2-(4-methylphenyl)-1-benzofuran
  • 3-(2-Methoxyphenyl)-1-benzofuran

Uniqueness

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

62378-41-0

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran

InChI

InChI=1S/C22H18O2/c1-15-11-13-16(14-12-15)22-21(17-7-3-5-9-19(17)23-2)18-8-4-6-10-20(18)24-22/h3-14H,1-2H3

InChI Key

WMYQJHWSTMQTLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C4=CC=CC=C4OC

Origin of Product

United States

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